molecular formula C6H5BrFNO2S B1335720 5-Bromo-2-fluorobenzenesulfonamide CAS No. 214209-96-8

5-Bromo-2-fluorobenzenesulfonamide

Cat. No. B1335720
M. Wt: 254.08 g/mol
InChI Key: SSONMJWGZLKCAM-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzenesulfonamide is a compound that is part of a broader class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities and have been the subject of various studies to explore their potential as therapeutic agents. The presence of bromine and fluorine atoms on the benzene ring can significantly influence the chemical and physical properties of these molecules, as well as their biological activity.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents onto the benzene ring to achieve desired properties. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity in a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides . This suggests that the synthesis of 5-Bromo-2-fluorobenzenesulfonamide would likely involve strategic placement of bromine and fluorine substituents to achieve specific biological effects.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with the potential for multiple isomers and conformations. For example, the complexation of a bromobenzenesulfonamide derivative with beta-cyclodextrin revealed the coexistence of two different kinds of 1:1 complexes, indicating that the molecular structure of these compounds can be flexible and adapt to different environments . This flexibility could be relevant for the molecular interactions of 5-Bromo-2-fluorobenzenesulfonamide in biological systems.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. For example, the fluorination of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI) resulted in the formation of fluorothiazoles, demonstrating the reactivity of benzenesulfonimide compounds in halogenation reactions . This reactivity could be exploited in the synthesis or further functionalization of 5-Bromo-2-fluorobenzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their substituents. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene provided insights into the coordination chemistry and bond lengths of a related compound, which could be indicative of the properties of 5-Bromo-2-fluorobenzenesulfonamide . Additionally, the synthesis and characterization of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide provided data on melting points, infrared spectroscopy, and crystal structure, which are important for understanding the physical properties of these compounds .

Scientific Research Applications

Selective Inhibition of Cyclooxygenase-2

5-Bromo-2-fluorobenzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) enzymes. Research shows that introducing a fluorine atom at a specific position increases the selectivity for COX-2 over COX-1, leading to the development of potent and selective COX-2 inhibitors like JTE-522, which has been used in clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Photodynamic Therapy Applications

The compound has been utilized in the synthesis of new zinc phthalocyanines with benzenesulfonamide derivatives. These derivatives have shown remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Enantioselective Fluorination in Organic Synthesis

In organic synthesis, variants of 5-Bromo-2-fluorobenzenesulfonamide have been used to fine-tune the reactivity and selectivity of N-fluorobenzenesulfonamides in enantioselective fluorination reactions, catalyzed by chiral palladium complexes. These reactions are important for producing compounds with specific desired properties, such as 3-fluoro-2-oxindoles (Wang et al., 2014).

NMR Studies of Carbonic Anhydrase Complexes

5-Bromo-2-fluorobenzenesulfonamide has been studied using nuclear magnetic resonance spectroscopy for understanding its binding to human carbonic anhydrases. These studies contribute to knowledge about enzyme-inhibitor interactions, providing insights into the molecular processes involved in enzyme inhibition (Dugad & Gerig, 1988).

Safety And Hazards

Safety data sheets suggest that exposure to 5-Bromo-2-fluorobenzenesulfonamide should be avoided. In case of contact, it is recommended to wash off with soap and plenty of water. If ingested or inhaled, medical attention may be necessary .

properties

IUPAC Name

5-bromo-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSONMJWGZLKCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296172
Record name 5-Bromo-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluorobenzenesulfonamide

CAS RN

214209-96-8
Record name 5-Bromo-2-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214209-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Chen, J Gan, J Sun, Z Chen, H Fu, J Rong, X Deng… - Tetrahedron letters, 2020 - Elsevier
… Briefly, commercially available 5-bromo-2-fluoroaniline 1 was converted into 5-bromo-2-fluorobenzenesulfonamide 3 through the Meerwein modification of the Sandmeyer reaction in 65…
Number of citations: 6 www.sciencedirect.com
M Loréa - 2017 - matheo.uliege.be
… • Mode opératoire Dans un berlin de 50 ml, dissoudre 2,80 g de 4-bromo-2-fluorobenzenesulfonamide (ou 5bromo-2-fluorobenzenesulfonamide) dans 20 ml d'une solution aqueuse de …
Number of citations: 0 matheo.uliege.be

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